molecular formula C9H9NO2 B182658 5-Ethylbenzo[d]oxazol-2(3H)-one CAS No. 151254-40-9

5-Ethylbenzo[d]oxazol-2(3H)-one

Cat. No.: B182658
CAS No.: 151254-40-9
M. Wt: 163.17 g/mol
InChI Key: WZIUGDMSWHGYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse pharmacological activities and are commonly used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with an ethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with ethyl chloroformate under basic conditions to form the intermediate, which then undergoes cyclization to yield the desired benzoxazole derivative . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Ethylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzene ring, enhancing their pharmacological properties .

Scientific Research Applications

5-Ethylbenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity . The compound may also modulate signaling pathways, such as the Akt/GSK-3/NF-κB pathway, which is involved in cell survival and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
  • 2-Substituted benzoxazole derivatives

Uniqueness

5-Ethylbenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzoxazole derivatives, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for targeted therapeutic applications .

Properties

IUPAC Name

5-ethyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-6-3-4-8-7(5-6)10-9(11)12-8/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIUGDMSWHGYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599505
Record name 5-Ethyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151254-40-9
Record name 5-Ethyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.2 g (0.06 M) 2-amino-4-ethylphenol and 5.4 g (0.09 M) urea were thoroughly mixed and heated in an oil bath to 180° C. for 2.0 hours. Thereafter the mixture was allowed to cool to 100° C. HCl solution (1.0 normal) was added to the mixture while stirring and the mixture was cooled to room temperature. The cooled mixture was extracted three times with methylene chloride. The combined organic phases were dried and stripped in vacuum. The sample yielded 5.9 g dark solid with a melting point of 75°-77° C. Spectroscopic data: nuclear magnetic resonance (NMR), C-13 NMR, infrared, and mass spectroscopy are consistent with the proposed structure.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.